molecular formula C17H19N3O3 B5513737 7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B5513737
M. Wt: 313.35 g/mol
InChI Key: VHKLANFAWJPXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of organic compounds known for their heterocyclic structure, incorporating elements like furyl, tetrahydrofuran, and quinazolinone. These structures are significant in medicinal chemistry and materials science due to their unique chemical properties and reactivity patterns.

Synthesis Analysis

Synthesis routes for similar compounds often involve the condensation of furancarboxylic acid amides with anthranilic acid in the presence of phosphorus oxychloride, leading to the formation of quinazoline derivatives. This method, as explored by Kozlovskaya et al. (1989), is crucial for creating 2-(5-R-2-furyl)-4-oxoquinazolines, indicating a related pathway could be utilized for the compound (Kozlovskaya, I., Badovskaya, L., Zavodnik, V., & Tyukhteneva, Z. I., 1989).

Scientific Research Applications

Transition Metal Complexes

  • A study by Gudasi et al. (2009) explored a heterocycle similar to our compound of interest. The research focused on synthesizing and characterizing complexes of this heterocycle, highlighting its potential as a ligand in transition metal complexes, which could have implications in anticancer research.

Alkaloid Synthesis

  • Research by Zubkov et al. (2009) discussed the synthesis of isoindolo[1,2-a]isoquinoline alkaloids, demonstrating the reactivity of furyl-substituted tetrahydroisoquinolines, which is relevant to our compound. This indicates its potential use in the synthesis of complex alkaloid structures.

Condensed Benzodiazepines Synthesis

  • The synthesis of new derivatives of 11,12-dihydroquinazolino[3,2-c][2,3]benzodiazepin-14(6H)-one, which is structurally related to the compound , was the focus of a study by Tolkunov et al. (2017). This research highlights the compound's utility in synthesizing condensed benzodiazepines, which could have pharmacological significance.

Synthesis of Oxidation-Resistant Compounds

  • A study by Zaitsev et al. (2009) involved the synthesis of 2-furyl-4-substituted and furo[2,3-c]-condensed 1,2,3,4-tetrahydro-1,10-phenanthrolines. This research demonstrates the potential of furyl-substituted compounds in creating oxidation-resistant structures.

Synthesis of Isoquinoline Derivatives

  • The compound's potential in synthesizing isoquinoline derivatives was explored in a study by Mikhailovskii et al. (2013). This research underlines the versatility of furyl-substituted compounds in organic synthesis, particularly in creating complex heterocyclic structures.

properties

IUPAC Name

7-(furan-2-yl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h2,4,6,10-12H,1,3,5,7-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKLANFAWJPXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one

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